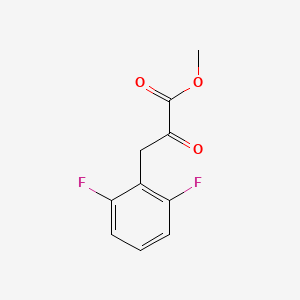
Bis(3-methoxyphenoxy)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-methoxyphenoxy)methane: is an organic compound with the molecular formula C15H16O4. It consists of two methoxyphenyl groups attached to a central methylene group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Direct Methylation: One common synthetic route involves the methylation of phenol derivatives using methanol in the presence of a strong acid catalyst.
Ullmann Condensation: Another method is the Ullmann condensation, where 3-methoxyphenol reacts with formaldehyde under high temperature and pressure in the presence of a copper catalyst.
Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired scale of production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Various quinones and phenolic compounds.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: Derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Bis(3-methoxyphenoxy)methane is used as an intermediate in the synthesis of more complex organic compounds. Biology: Medicine: Research is ongoing to explore its use in drug development, especially in the treatment of various diseases. Industry: The compound is used in the production of certain polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Bis(3-methoxyphenoxy)methane exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.
Comparación Con Compuestos Similares
Bis(4-methoxyphenoxy)methane: Similar structure but with different positions of methoxy groups.
Bis(2-methoxyphenoxy)methane: Another structural isomer with methoxy groups at different positions.
Uniqueness: Bis(3-methoxyphenoxy)methane is unique due to its specific arrangement of methoxy groups, which can influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
56207-33-1 |
|---|---|
Fórmula molecular |
C15H16O4 |
Peso molecular |
260.28 g/mol |
Nombre IUPAC |
1-methoxy-3-[(3-methoxyphenoxy)methoxy]benzene |
InChI |
InChI=1S/C15H16O4/c1-16-12-5-3-7-14(9-12)18-11-19-15-8-4-6-13(10-15)17-2/h3-10H,11H2,1-2H3 |
Clave InChI |
UEVJKBFAIPMWAQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC=C1)OCOC2=CC=CC(=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-Fluoro-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B15334733.png)





